CALP3 -

CALP3

Catalog Number: EVT-242140
CAS Number:
Molecular Formula: C44H68N10O9
Molecular Weight: 881.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound "(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoic acid" represents a class of highly specialized and complex molecules that are designed to

N-Acetyl-6-amino-2,6-dideoxy-neuraminic Acid

Compound Description: N-acetyl-6-amino-2,6-dideoxy-neuraminic acid (Neu5Ac) is a sialic acid derivative that serves as a natural substrate for sialidases. Sialidases are enzymes that cleave sialic acid residues from glycoconjugates. [ [] ]

Relevance: The conformation of the glycerol side chain of several 2-(hydroxymethyl)piperidine derivatives, which are structurally related to the target compound due to the presence of amino acid residues and cyclic structures, deviates from that of Neu5Ac. This deviation is attributed to a hydrogen bond between OHC(8) and NHC(6) in these derivatives. The conformation and the inhibitory constant (K1) values of these 2-(hydroxymethyl)piperidines correlate with each other, indicating their potential as sialidase inhibitors. [ [] ]

(2S)-2-(Hydroxymethyl)piperidine-2,6-diol

Compound Description: (2S)-2-(Hydroxymethyl)piperidine-2,6-diol (compound 26 in the paper) is a 2-(hydroxymethyl)piperidine derivative synthesized and evaluated as a potential sialidase inhibitor. [ [] ] It has a K1 value of 3.8 x 10⁻² M against Vibrio cholerae sialidase. [ [] ]

Relevance: This compound is structurally related to the target compound due to the presence of a piperidine ring and multiple chiral centers, which are characteristic of amino acid derivatives. The target compound also contains multiple chiral centers and cyclic structures within its peptide chain. [ [] ]

(2S,4R,5S)-4,5-Dihydroxy-2-(hydroxymethyl)piperidine-6-methanol

Compound Description: (2S,4R,5S)-4,5-Dihydroxy-2-(hydroxymethyl)piperidine-6-methanol (compound 31 in the paper) is another 2-(hydroxymethyl)piperidine derivative synthesized and evaluated as a potential sialidase inhibitor. [ [] ] It exhibits a K1 value of 3.4 x 10⁻³ M against Vibrio cholerae sialidase, indicating improved inhibitory activity compared to (2S)-2-(hydroxymethyl)piperidine-2,6-diol. [ [] ]

Relevance: Similar to the target compound, this compound also possesses a piperidine ring and multiple chiral centers, reflecting its relationship to amino acid structures. [ [] ] The target compound shares these structural features, making this compound a relevant analog.

(2S,4S,5S)-4,5-Dihydroxy-2-(hydroxymethyl)piperidine-6-methanol

Compound Description: (2S,4S,5S)-4,5-Dihydroxy-2-(hydroxymethyl)piperidine-6-methanol (compound 35 in the paper) is a 2-(hydroxymethyl)piperidine derivative and the most potent sialidase inhibitor among the synthesized compounds, with a K1 value of 1.5 x 10⁻⁴ M against Vibrio cholerae sialidase. [ [] ]

Relevance: The presence of the piperidine ring and multiple chiral centers in this compound links it structurally to the target compound, which also contains these features within its peptide sequence. [ [] ]

N-[(2S)-2-Mercapto-3-methylbutanoyl]-L-isoleucyl-L-tyrosine

Compound Description: N-[(2S)-2-Mercapto-3-methylbutanoyl]-L-isoleucyl-L-tyrosine (compound 21 in the paper) is a mercaptoacyldipeptide exhibiting potent dual inhibitory activity against NEP and ACE. [ [] ] Its IC50 values are in the nanomolar range for NEP and subnanomolar range for ACE. [ [] ]

Relevance: This compound and the target compound are both peptides containing multiple amino acid residues. Additionally, both compounds contain a mercapto group (SH), although in the target compound it is part of a cysteine residue. [ [] ] This shared feature, along with their peptide nature, makes this compound a relevant structural analog for comparison.

N-[(2S)-2-Mercapto-3-phenylpropanoyl]-L-alanyl-L-proline

Compound Description: N-[(2S)-2-Mercapto-3-phenylpropanoyl]-L-alanyl-L-proline (compound 22 in the paper) is another mercaptoacyldipeptide demonstrating potent dual inhibition of NEP and ACE with IC50 values in the nanomolar range for NEP and subnanomolar range for ACE. [ [] ]

Relevance: Like the target compound, this compound is a peptide consisting of multiple amino acid residues. Both compounds also incorporate a mercapto group (SH), highlighting their structural similarity. [ [] ] The presence of proline, a cyclic amino acid, in both compounds further strengthens their structural relationship.

Source and Classification

CALP3 is classified under the calcium-dependent protein kinases (CDPKs), which are unique to plants and some protozoa. These kinases are activated by calcium ions and are involved in various signaling pathways that respond to environmental stimuli. CALP3 specifically has been studied in the context of its role in plant stress responses, particularly under conditions such as drought and salinity.

Synthesis Analysis

The synthesis of CALP3 can be approached through genetic engineering techniques, particularly using recombinant DNA technology. The gene encoding CALP3 can be cloned into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli or yeast.

Technical Details

  • Cloning: The CALP3 gene is amplified using polymerase chain reaction (PCR) and ligated into a plasmid vector.
  • Transformation: The plasmid is transformed into competent bacterial cells using heat shock or electroporation techniques.
  • Expression: Induction of protein expression can be achieved using specific inducers (e.g., IPTG for E. coli) at optimal temperatures and times.
  • Purification: The expressed protein can be purified through affinity chromatography, often utilizing tags such as His-tags for easier isolation.
Molecular Structure Analysis

The molecular structure of CALP3 consists of several key domains:

  • N-terminal domain: This region is responsible for calcium binding, which is essential for the activation of the kinase.
  • Kinase domain: The central part of CALP3 contains the catalytic site where ATP binds and phosphorylation occurs.
  • C-terminal regulatory domain: This domain modulates the activity of the kinase based on calcium levels.

Relevant Data

  • Molecular Weight: Approximately 50 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications but typically around pH 6.5 to 7.5.
Chemical Reactions Analysis

CALP3 participates in various chemical reactions primarily involving phosphorylation:

  • Phosphorylation Reaction: The kinase transfers a phosphate group from ATP to serine or threonine residues on target proteins, thereby modulating their activity.

Technical Parameters

  • Reaction Conditions: Optimal pH around 7.0 to 8.0; temperature typically at 25°C to 37°C.
  • Kinetics: Michaelis-Menten kinetics can be observed with respect to ATP concentration.
Mechanism of Action

The mechanism of action for CALP3 involves its activation by calcium ions. Upon an increase in intracellular calcium concentration:

  1. Calcium binds to the N-terminal domain of CALP3.
  2. This binding induces a conformational change that activates the kinase.
  3. The active CALP3 then phosphorylates target proteins, leading to downstream signaling events that help the plant adapt to stress conditions.

Relevant Data

  • Calcium Binding Affinity: Typically in the micromolar range, indicating sensitivity to physiological calcium levels.
Physical and Chemical Properties Analysis

CALP3 exhibits several notable physical and chemical properties:

Relevant Data

  • Thermal Stability: Loss of activity observed above 60°C.
  • pH Stability Range: Active between pH 6.0 and 8.0.
Applications

CALP3 has significant applications in various scientific fields:

  1. Agricultural Biotechnology: Engineering plants for enhanced stress tolerance by manipulating CALP3 expression levels can lead to improved crop yields under adverse conditions.
  2. Biochemical Research: Understanding the role of CALP3 in signaling pathways provides insights into plant biology and stress responses.
  3. Pharmaceutical Development: Targeting CALP3 or its pathways could lead to novel treatments for conditions related to calcium signaling dysregulation.
Introduction to CAPN3 in Muscular Biology and Disease

Evolutionary Conservation and Tissue-Specific Expression of Calpain-3

Calpain-3 exhibits significant evolutionary conservation across vertebrate lineages, reflecting its fundamental role in muscle biology. Genomic analyses reveal orthologs in mammals, birds, fish (e.g., zebrafish), and amphibians, with conserved domain architecture despite speciation events occurring over 400 million years. The CAPN3 gene likely arose through gene duplication from ancestral ubiquitous calpains, acquiring muscle-specific regulatory elements and insertion sequences that refined its function in contractile tissues. The human CAPN3 shares 85% amino acid identity with mouse Capn3 and 78% with zebrafish capn3b, indicating strong selective pressure on its protease core domains [3] [6].

Molecular Architecture and Isoforms:Calpain-3 comprises four canonical calpain domains (PC1, PC2, CBSW, PEF) and three unique insertion sequences:

  • NS (N-terminal Sequence): An 11-amino acid extension facilitating protein-protein interactions.
  • IS1 (Insertion Sequence 1): A 48-amino acid segment within the protease core domain (PC2) enabling rapid autolysis and calcium-independent activation.
  • IS2 (Insertion Sequence 2): A 77-amino acid linker between the CBSW and PEF domains containing a nuclear localization signal [3] [5].

Alternative splicing generates tissue-specific isoforms:

  • Lp82/Lp85: Expressed in ocular lens (rodents).
  • Rt88: Retina-specific variant.
  • Embryonic muscle isoforms: Lack exons 6, 15, and 16 during development [5].

Table 1: Evolutionarily Conserved Functional Domains of Calpain-3

DomainFunctionConservation
PC1/PC2Cysteine protease core; catalytic activity>90% identity across vertebrates
CBSW (C2L)Calcium-dependent structural rearrangement85% identity
PEF(L)Homodimerization via EF-hands; calcium binding88% identity
NSAnchoring to titin N2A region; sarcomere stabilityVertebrate-specific
IS1Autolysis modulation; Na⁺-sensitive activationMammalian-specific

Tissue-Specific Expression Patterns:Calpain-3 is predominantly expressed in skeletal muscle, where its mRNA levels exceed those of ubiquitous calpains by tenfold. During human development, transient expression occurs in the embryonic heart but diminishes postnatally. Low-level expression is detected in:

  • Astrocytes and neuronal PC12 cells
  • Peripheral blood mononuclear cells
  • Myeloid precursor cells [3] [5] [6].

Muscle-specific expression is governed by:

  • Promoter Elements: E-box motifs binding myogenic regulatory factors (MyoD, myogenin).
  • Enhancer Regions: Located in intron 1, driving sarcomeric localization.
  • Post-Transcriptional Regulation: microRNA-208 targeting in non-muscle tissues [5].

Role of Calpain-3 in Skeletal Muscle Homeostasis and Pathogenesis of Limb-Girdle Muscular Dystrophies

Molecular Functions in Muscle Homeostasis

Calpain-3 maintains sarcomeric integrity through proteolytic and non-proteolytic mechanisms:

Proteolytic Activity:

  • Sarcomere Remodeling: Cleaves cytoskeletal proteins (filamin-C, titin, vinexin) to regulate Z-disc and M-line architecture. The proteolytic degradation of damaged proteins facilitates sarcomere turnover, preventing toxic aggregate accumulation [2] [3].
  • Calcium Handling: Modulates the ryanodine receptor (RyR)-aldolase A complex in the sarcoplasmic reticulum. Calpain-3-mediated cleavage of aldolase A promotes calcium release during excitation-contraction coupling and enhances SERCA-mediated reuptake [5] [7].
  • Transcriptional Regulation: Nuclear isoforms process transcription factors (CTBP1) via SUMO-mediated interactions with PLEIAD (SUMO-interacting motif-containing protein 1), influencing muscle gene expression [5].

Non-Proteolytic Functions:

  • Titin Anchoring: Binds titin’s N2A and M-line regions via the NS domain, stabilizing sarcomeres during mechanical stress.
  • Signalosome Assembly: Scaffolds kinases (p38 MAPK) and ubiquitin ligases (MuRF1) at the triad junction, regulating hypertrophy pathways [3] [7].
  • Mitochondrial Biogenesis: Activates CaMKII-PGC1α signaling, increasing oxidative capacity in response to calcium transients [7].

Pathogenic Mechanisms in Limb-Girdle Muscular Dystrophy

Loss-of-function mutations in CAPN3 cause LGMD2A/R1 (OMIM #253600), accounting for 30% of limb-girdle dystrophies globally. Over 300 pathogenic variants are documented, including missense, nonsense, splice-site, and exon deletions.

Table 2: CAPN3 Mutation Classes and Functional Impacts in LGMD2A/R1

Mutation TypeExample VariantsMolecular ConsequenceClinical Correlation
Recessive LoFc.550delA (p.Thr184fs); c.1309C>T (p.Arg437Cys)Truncated protein; loss of protease activitySevere childhood-onset weakness
Exon DeletionsExon 17–19 deletionLoss of EF-hand calcium-binding domainEarly respiratory insufficiency [9]
Dominant Negativesc.643663del21 (p.Lys215Ala221del); c.304C>T (p.Pro102Ser)Impaired homotrimerization; reduced wild-type activityMild adult-onset weakness [1]
Splice Variantsc.1783-72C>G; c.1746-20C>GAberrant splicing; reduced mRNA stabilityVariable penetrance [10]

Disease Mechanisms:

  • Impaired Sarcomeric Turnover: Reduced cleavage of cytoskeletal substrates leads to structural instability and contraction-induced damage.
  • Calcium Dysregulation: Diminished RyR regulation causes cytoplasmic calcium overload, activating necrotic pathways and mitochondrial apoptosis [7].
  • Defective Myogenesis: Altered CTBP1 processing impairs myoblast differentiation, reducing regenerative capacity [5].

Genotype-Phenotype Correlations:

  • Recessive Mutations: Biallelic null variants cause severe childhood-onset disease with rapid progression (wheelchair dependence by age 20). Hypomorphic alleles (e.g., c.1746-20C>G) manifest as milder late-onset forms [6] [10].
  • Dominant Mutations: Heterozygous variants in specific domains (PC1: p.Pro102Ser; PEF: p.Lys254del) exert dominant-negative effects by disrupting homotrimer assembly. These cause adult-onset weakness with incomplete penetrance [1].
  • Modifier Effects: Phenotypic variability (e.g., asymmetric calf atrophy, respiratory involvement) is influenced by:
  • Titin (TTN) mutations
  • Ubiquitous calpain expression levels
  • Exercise adaptation pathways [9] [10].

Figure: CAPN3 Mutation Hotspots in LGMD2A/R1

Protease Core (PC1/PC2) ────┤■ 45% mutations■├──── CBSW Domain ────┤■ 30%■├──── PEF Domain  (e.g., p.Arg437Cys)                    (e.g., exon 17-19 del)  

Diagnostic and Therapeutic Implications

Diagnostic Biomarkers:

  • Western Blot: >95% reduction in Calpain-3 protein (sensitivity: 90%; specificity: 97%) [1].
  • Muscle MRI: Selective involvement of posterior thigh (semitendinosus/biceps femoris) and gluteal muscles [10].

Emerging Therapies:

  • Gene Therapy: AAV9 vectors with muscle-specific promoters (CK8, MHCK7) restore Calpain-3 in murine models but require cardiac-sparing microRNA co-expression to avoid toxicity [8].
  • Calcium Modulators: RyR stabilizers (S107) and SERCA enhancers (ACTRIIIB) mitigate calcium dysregulation in patient-derived myotubes [7].

Properties

Product Name

CALP3

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoic acid

Molecular Formula

C44H68N10O9

Molecular Weight

881.1 g/mol

InChI

InChI=1S/C44H68N10O9/c1-27(2)37(47)42(60)51-31(19-11-13-21-45)40(58)53-33(23-29-15-7-5-8-16-29)39(57)48-26-36(56)54-38(28(3)4)43(61)49-25-35(55)50-34(24-30-17-9-6-10-18-30)41(59)52-32(44(62)63)20-12-14-22-46/h5-10,15-18,27-28,31-34,37-38H,11-14,19-26,45-47H2,1-4H3,(H,48,57)(H,49,61)(H,50,55)(H,51,60)(H,52,59)(H,53,58)(H,54,56)(H,62,63)/t31-,32-,33-,34-,37-,38-/m0/s1

InChI Key

OBMFGXCPBIYSPH-FFIZALLVSA-N

SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)O)N

Synonyms

Alternative Name: Calcium-like peptide 3

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)O)N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)O)N

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